molecular formula C21H24N6O4 B3214534 4-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1146080-59-2

4-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B3214534
CAS No.: 1146080-59-2
M. Wt: 424.5 g/mol
InChI Key: HPHGEHFZRFXVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core fused with a 5-nitro-pyridin-2-yl group, linked to a piperazine ring protected by a tert-butyl ester. The nitro group on the pyridine ring introduces strong electron-withdrawing effects, influencing reactivity and electronic distribution. The tert-butyl ester enhances solubility and stability during synthesis, a common strategy in medicinal chemistry to mask carboxylic acid functionalities . The benzimidazole moiety is pharmacologically significant, often contributing to binding interactions in enzyme inhibition (e.g., kinase targets) .

Properties

IUPAC Name

tert-butyl 4-[1-(5-nitropyridin-2-yl)benzimidazol-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-21(2,3)31-20(28)25-12-10-24(11-13-25)19-23-16-6-4-5-7-17(16)26(19)18-9-8-15(14-22-18)27(29)30/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHGEHFZRFXVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2C4=NC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111668
Record name 1-Piperazinecarboxylic acid, 4-[1-(5-nitro-2-pyridinyl)-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-59-2
Record name 1-Piperazinecarboxylic acid, 4-[1-(5-nitro-2-pyridinyl)-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[1-(5-nitro-2-pyridinyl)-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N6O4C_{21}H_{24}N_{6}O_{4} with a molecular weight of approximately 424.46 g/mol. The structure features a benzoimidazole core, which is known for its diverse biological activities, along with a nitro-pyridine moiety that may contribute to its pharmacological effects.

Antiviral Activity

Research has indicated that compounds with similar structural features exhibit antiviral properties. For instance, derivatives containing the benzoimidazole nucleus have shown efficacy against various viral infections, including HIV and hepatitis viruses. In vitro studies have demonstrated that related compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .

Anticancer Potential

The benzoimidazole derivatives are also recognized for their anticancer activities. Recent studies have shown that modifications to the benzoimidazole scaffold can enhance cytotoxicity against cancer cell lines. The compound under discussion may similarly possess anticancer properties, potentially acting through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Properties

Compounds similar to this compound have demonstrated significant antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Study 1: Antiviral Efficacy

A study published in MDPI evaluated various benzimidazole derivatives against viral strains. The results indicated that certain modifications led to enhanced antiviral activity compared to standard treatments like ribavirin. The compound's structural elements were essential for its interaction with viral proteins, suggesting a similar potential for the target compound .

Study 2: Anticancer Activity

In another investigation focusing on benzimidazole derivatives, researchers identified several compounds with IC50 values indicating potent anticancer activity across multiple cancer cell lines. The study highlighted the importance of the piperazine ring in enhancing bioactivity and solubility, which could be relevant for the tert-butyl ester derivative .

Comparative Table of Biological Activities

Activity Type Compound IC50 (µM) Mechanism
AntiviralBenzimidazole Derivative A3.98Viral entry inhibition
AnticancerBenzimidazole Derivative B0.26Apoptosis induction
AntimicrobialBenzimidazole Derivative C58.7Cell membrane disruption

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name (CAS No.) Key Substituents Molecular Weight Functional Group Impact
Target Compound 5-Nitro-pyridin-2-yl, benzimidazole Not Provided Nitro group (electron-withdrawing), benzimidazole (aromatic, hydrogen-bonding capability)
4-(1-Phenyl-2-pyridin-4-yl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (915717-80-5) Phenyl, pyridin-4-yl 367.49 Pyridine’s electron-deficient nature; phenyl enhances hydrophobicity
4-(6-Chloro-4-ethoxycarbonyl-5-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (1201675-12-8) Chloro, ethoxycarbonyl, methyl 383.88 Chloro (moderate electron-withdrawing), ethoxycarbonyl (polar, steric bulk)
tert-Butyl 4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-carboxylate (906093-30-9) Cyano, methyl 316.36 Cyano (strong electron-withdrawing), methyl (steric hindrance)
4-(6-Amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester Amino 278.30 Amino (electron-donating, enhances reactivity for further derivatization)
4-(6-Chloro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester Chloro, pyrimidine 298.75 Pyrimidine (two nitrogen atoms, increased polarity and hydrogen-bonding potential)

Pharmacological and Physicochemical Properties

  • Nitro Group vs. Amino/Cyano: The nitro group in the target compound may act as a prodrug motif, reducible to an amine in vivo, whereas cyano or amino groups directly influence binding affinity .
  • Benzimidazole vs. Pyridine/Pyrimidine : Benzimidazole’s planar structure enhances intercalation or π-π stacking in biological targets, whereas pyrimidines offer additional hydrogen-bonding sites .
  • Solubility: The tert-butyl ester improves lipophilicity, but the nitro group may reduce aqueous solubility compared to amino-substituted analogs .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing 4-[1-(5-nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives react with halogenated pyridines (e.g., 5-nitro-2-chloropyridine) in solvents like 1,4-dioxane at 110°C for 12 hours using potassium carbonate as a base, yielding intermediates with ~80% purity after silica gel chromatography . Alternative routes employ Suzuki-Miyaura coupling with boronic esters (e.g., tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate) and aryl halides under XPhos/Pd catalysis .

Q. How is the compound purified, and what analytical methods validate its structure?

  • Methodological Answer : Purification typically involves silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate = 8:1 to 4:1). Structural validation uses:

  • LCMS : Molecular ion peaks (e.g., m/z 344.2 [M+H]+) confirm molecular weight .
  • NMR : Key signals include tert-butyl protons at δ 1.46 ppm (s, 9H) and aromatic protons from the benzimidazole and pyridine moieties (δ 7.5–8.5 ppm) .

Q. What are the stability considerations for the tert-butyl ester group under experimental conditions?

  • Methodological Answer : The tert-butyl ester is stable under basic conditions but hydrolyzes in acidic environments. Storage at 2–8°C in sealed containers with desiccants prevents degradation. Avoid prolonged exposure to moisture or heat (>40°C) .

Advanced Research Questions

Q. How does the nitro-pyridyl substituent influence biological activity in target binding studies?

  • Methodological Answer : The nitro group enhances electron-withdrawing effects, stabilizing π-π interactions with aromatic residues in enzyme active sites. For example, analogous nitro-pyridyl piperazines inhibit human phosphoglycerate dehydrogenase (PHGDH) with IC₅₀ values <1 μM, validated via competitive enzyme assays . Replace the nitro group with trifluoromethyl or methoxy groups to study structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s binding mode to therapeutic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with PHGDH (PDB: 2G76) reveals hydrogen bonding between the nitro group and Arg135, while the benzimidazole interacts hydrophobically with Leu210. MD simulations (100 ns) assess binding stability .

Q. How do reaction scale-up conditions affect yield and purity?

  • Methodological Answer : Scaling from mg to gram quantities requires optimizing catalyst loading (e.g., reducing Pd(OAc)₂ from 10 mol% to 2 mol%) and controlling exothermic reactions via dropwise reagent addition. Pilot batches using flow chemistry systems improve reproducibility .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 26% vs. 80%) arise from impurities in starting materials or suboptimal chromatography. Resolution strategies include pre-purifying intermediates via recrystallization and using LCMS-guided fraction collection .

Q. Can the tert-butyl ester be selectively deprotected to generate free piperazine derivatives?

  • Methodological Answer : Deprotection with 4M HCl in dioxane (3 hours, room temperature) removes the tert-butyl group, yielding the free piperazine. Neutralization with potassium carbonate in methanol ensures >90% recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.